molecular formula C12H12F5N B13327910 4-(3,4-Difluoro-2-(trifluoromethyl)phenyl)piperidine

4-(3,4-Difluoro-2-(trifluoromethyl)phenyl)piperidine

Cat. No.: B13327910
M. Wt: 265.22 g/mol
InChI Key: CFWQHBVZNMPCOC-UHFFFAOYSA-N
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Description

4-(3,4-Difluoro-2-(trifluoromethyl)phenyl)piperidine is a synthetic organic compound characterized by the presence of both difluoro and trifluoromethyl groups attached to a phenyl ring, which is further connected to a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Difluoro-2-(trifluoromethyl)phenyl)piperidine typically involves multiple steps, starting from commercially available precursors. One common route includes:

    Formation of the Phenyl Ring: The phenyl ring with difluoro and trifluoromethyl substituents can be synthesized through electrophilic aromatic substitution reactions.

    Attachment to Piperidine: The substituted phenyl ring is then coupled with piperidine using nucleophilic substitution reactions. This step often requires the use of strong bases and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-scale Reactors: Utilizing large-scale reactors to handle the synthesis steps efficiently.

    Continuous Flow Chemistry: Implementing continuous flow chemistry to enhance reaction efficiency and safety.

    Automated Purification Systems: Employing automated systems for purification to ensure consistency and high yield.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Difluoro-2-(trifluoromethyl)phenyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique fluorinated structure makes it valuable in the development of new materials with specific properties, such as increased stability and reactivity.

Biology

In biological research, 4-(3,4-Difluoro-2-(trifluoromethyl)phenyl)piperidine is studied for its potential as a pharmacophore in drug design. Its fluorinated groups can enhance the metabolic stability and bioavailability of drug candidates.

Medicine

Medically, this compound is explored for its potential therapeutic applications. Its structure suggests it could interact with various biological targets, making it a candidate for the development of new pharmaceuticals, particularly in the treatment of neurological disorders.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers.

Mechanism of Action

The mechanism of action of 4-(3,4-Difluoro-2-(trifluoromethyl)phenyl)piperidine involves its interaction with specific molecular targets. The fluorinated groups can enhance binding affinity to enzymes or receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-(3,4-Difluorophenyl)piperidine: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.

    4-(Trifluoromethylphenyl)piperidine: Lacks the difluoro groups, affecting its reactivity and stability.

Uniqueness

4-(3,4-Difluoro-2-(trifluoromethyl)phenyl)piperidine is unique due to the presence of both difluoro and trifluoromethyl groups, which confer distinct electronic and steric effects. These features can enhance the compound’s stability, reactivity, and interaction with biological targets, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C12H12F5N

Molecular Weight

265.22 g/mol

IUPAC Name

4-[3,4-difluoro-2-(trifluoromethyl)phenyl]piperidine

InChI

InChI=1S/C12H12F5N/c13-9-2-1-8(7-3-5-18-6-4-7)10(11(9)14)12(15,16)17/h1-2,7,18H,3-6H2

InChI Key

CFWQHBVZNMPCOC-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=C(C(=C(C=C2)F)F)C(F)(F)F

Origin of Product

United States

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